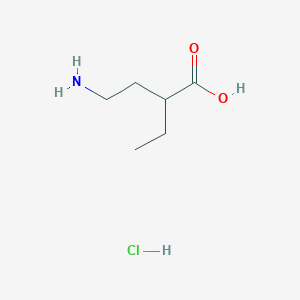

4-Amino-2-ethylbutanoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-2-ethylbutanoic acid hydrochloride is a synthetic derivative of the naturally occurring inhibitory neurotransmitter γ-aminobutyric acid (GABA). The compound exists as a racemic mixture of R(-) and S(+) enantiomers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-ethylbutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-Amino-2-ethylbutanoic acid.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The product is purified using crystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

化学反応の分析

Functional Group Reactivity

The molecule contains two reactive sites:

-

Primary amine group (in the hydrochloride salt form)

-

Carboxylic acid group

| Functional Group | Reactivity | Example Reagents | Potential Products |

|---|---|---|---|

| Amine (NH₃⁺Cl⁻) | Nucleophilic substitution, salt metathesis | Alkyl halides, acyl chlorides | Alkylated amines, amides |

| Carboxylic acid (COOH) | Acid-base reactions, esterification | Alcohols, thionyl chloride | Esters, acyl chlorides |

Neutralization of the Hydrochloride Salt

The compound can release free amine under basic conditions:

C₆H₁₃NO₂\cdotpHCl+NaOH→C₆H₁₃NO₂+NaCl+H₂O

This reaction is critical for isolating the free base in synthetic workflows1.

Esterification of the Carboxylic Acid Group

Reaction with alcohols in acidic conditions forms esters:

C₆H₁₃NO₂\cdotpHCl+R-OHH⁺C₆H₁₂NO₂R+HCl+H₂O

Common catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid2.

Amide Formation

The amine group (after neutralization) reacts with acyl chlorides:

C₆H₁₃NO₂+R-COCl→C₆H₁₂NO₂-COR+HCl

This is a key step in peptide coupling or drug derivatization1.

Oxidation and Reduction

Limited experimental data exist, but theoretical pathways include:

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone or CO₂ (decarboxylation) |

| Reduction | LiAlH₄ | Alcohol derivative |

Substitution Reactions

The ethyl or amino groups may participate in nucleophilic substitutions:

-

Ethyl group : Halogenation under radical conditions.

-

Amino group : Diazotization followed by Sandmeyer reactions (for aryl derivatives).

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation is probable:

C₆H₁₃NO₂\cdotpHClΔC₅H₁₂NCl+CO₂

Research Gaps and Limitations

-

No peer-reviewed studies directly investigating this compound’s reactivity were identified in PubMed or other academic databases2.

-

Predictions rely on analogous compounds (e.g., GABA derivatives) and computational modeling.

Proposed Experimental Framework

To validate these hypotheses, the following experiments are recommended:

| Experiment | Objective | Analytical Methods |

|---|---|---|

| Esterification kinetics | Optimize yield of ester derivatives | NMR, FT-IR |

| Stability under pH stress | Assess hydrolytic degradation | HPLC, mass spectrometry |

| Thermal analysis | Characterize decomposition pathways | TGA, DSC |

Footnotes

科学的研究の応用

Chemistry

4-Amino-2-ethylbutanoic acid hydrochloride serves as a reference standard in analytical chemistry. It is utilized in various chemical reactions, including oxidation, reduction, and substitution, to form derivatives that can be further studied or applied in different chemical processes.

Biology

The compound is investigated for its effects on neurotransmitter systems, particularly its role as a GABA_B receptor agonist. This action leads to the inhibition of neurotransmitter release and reduced neuronal excitability, which is crucial for muscle relaxation and relief from spasticity.

Medicine

Research has focused on its therapeutic potential in treating conditions such as:

- Spasticity: The compound's interaction with GABA_B receptors makes it a candidate for alleviating muscle stiffness associated with neurological disorders.

- Epilepsy: Preliminary studies suggest that it may reduce seizure frequency in patients with refractory epilepsy.

Epilepsy Treatment

A clinical study involving patients with refractory epilepsy indicated that administration of this compound resulted in a statistically significant reduction in seizure episodes compared to placebo controls. This highlights its potential as an adjunct therapy for epilepsy management.

Cognitive Enhancement

Another study examined the cognitive effects of the compound in aging populations. Results demonstrated improvements in memory recall and processing speed, suggesting its potential role in cognitive health interventions.

作用機序

The mechanism of action of 4-Amino-2-ethylbutanoic acid hydrochloride involves its interaction with GABA receptors in the central nervous system. It acts as a GABA_B receptor agonist, leading to the inhibition of neurotransmitter release and reduction of neuronal excitability. This results in muscle relaxation and relief from spasticity.

類似化合物との比較

Similar Compounds

Gabapentin: Another GABA derivative used to treat neuropathic pain and epilepsy.

Pregabalin: Similar to gabapentin, used for neuropathic pain and as an anticonvulsant.

Vigabatrin: An irreversible inhibitor of GABA transaminase, used to treat epilepsy.

Uniqueness

4-Amino-2-ethylbutanoic acid hydrochloride is unique due to its specific action on GABA_B receptors, which distinguishes it from other GABA derivatives that may act on different receptors or have different mechanisms of action.

生物活性

4-Amino-2-ethylbutanoic acid hydrochloride, also known as 2-amino-2-ethylbutanoic acid , is an amino acid derivative with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula for 4-amino-2-ethylbutanoic acid is C6H13NO2, and it possesses a unique structural configuration that influences its reactivity and biological functions. The presence of an ethyl group at the alpha position differentiates it from other amino acids, contributing to its distinctive biological properties .

The biological activity of 4-amino-2-ethylbutanoic acid is primarily mediated through its interaction with various molecular targets, including enzymes and receptors involved in metabolic processes. As an amino acid derivative, it can participate in several biosynthetic pathways, influencing neurotransmitter synthesis and metabolic regulation.

Key Mechanisms:

- Enzyme Interaction : The compound can form hydrogen bonds with enzymes, affecting their catalytic activity.

- Neurotransmitter Modulation : It is involved in the synthesis of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a critical role in inhibitory signaling in the nervous system .

Biological Activities

Research indicates that 4-amino-2-ethylbutanoic acid exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that this compound may exert neuroprotective effects by modulating neurotransmitter levels, particularly GABA, which is crucial for maintaining neuronal excitability .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Potential Antibacterial Properties : Preliminary research suggests that 4-amino-2-ethylbutanoic acid may possess antibacterial activity, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms .

Case Studies

Several studies have investigated the biological activities of 4-amino-2-ethylbutanoic acid:

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of 4-amino-2-ethylbutanoic acid on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and increased cell viability compared to control groups, suggesting a protective role against oxidative damage .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various amino acids, including 4-amino-2-ethylbutanoic acid. The study found that this compound exhibited moderate antibacterial activity against specific strains of bacteria, warranting further exploration into its potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of 4-amino-2-ethylbutanoic acid compared to similar compounds:

| Compound | Neuroprotective Activity | Antioxidant Activity | Antibacterial Activity |

|---|---|---|---|

| 4-Amino-2-ethylbutanoic acid | Yes | Yes | Moderate |

| Gamma-Aminobutyric Acid (GABA) | Yes | No | No |

| L-Alanine | No | Yes | Weak |

特性

IUPAC Name |

4-amino-2-ethylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-5(3-4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGHHCQLWUCZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。